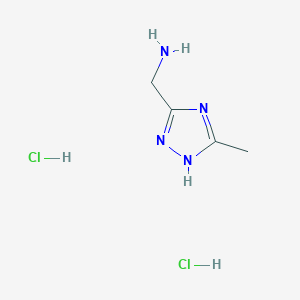

(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Description

(5-Methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and a methanamine group at position 2. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Propriétés

IUPAC Name |

(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.2ClH/c1-3-6-4(2-5)8-7-3;;/h2,5H2,1H3,(H,6,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPDXAMGCAFJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192477-93-2 | |

| Record name | (3-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Synthesis and Salt Formation

The compound is typically synthesized by introducing a methyl-substituted 1,2,4-triazole ring bearing an aminomethyl substituent at the 3-position, followed by conversion to the dihydrochloride salt to improve stability and solubility.

Synthetic Routes to the 1,2,4-Triazole Core with Aminomethyl Substitution

While specific detailed synthetic protocols for (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride are limited in publicly available literature, related synthetic strategies for similar 1,2,4-triazole derivatives provide insight:

Microwave-assisted synthesis using aminoguanidine hydrochloride and succinic anhydride derivatives : This approach involves the preparation of N-substituted 1,2,4-triazoles by reacting aminoguanidine hydrochloride with various amines and succinic anhydride, followed by ring closure under microwave irradiation. The sequence depends on the nucleophilicity of the amine used.

Nucleophilic ring opening and recyclization : For aliphatic amines, nucleophilic opening of a succinimide intermediate followed by recyclization leads to the formation of the triazole ring with the desired substitution pattern.

These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the aminomethyl substitution on the triazole ring.

Preparation of Stock Solutions and Formulations

For research applications, the compound is often supplied as the dihydrochloride salt and prepared into stock solutions for biological assays:

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume of Solvent for 5 mM Solution (mL) | Volume of Solvent for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 5.4 | 1.08 | 0.54 |

| 5 mg | 27.0 | 5.4 | 2.7 |

| 10 mg | 54.0 | 10.8 | 5.4 |

Note: These volumes are approximate and depend on the exact molecular weight and purity of the batch. Solvents such as water, DMSO, or mixtures with PEG300 and Tween 80 are commonly used to prepare clear solutions for in vivo or in vitro studies.

Summary Table: Key Preparation Method Features

Analyse Des Réactions Chimiques

Types of Reactions

(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield triazole oxides, while reduction reactions can produce various amine derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. This makes it a candidate for developing new antimicrobial agents, particularly in treating resistant strains of bacteria and fungi.

Anticancer Properties

Studies have suggested that triazole derivatives can exhibit anticancer activity. The incorporation of this compound in drug formulations may enhance efficacy against certain cancer types by inducing apoptosis in cancer cells. Ongoing research is focused on elucidating its mechanism of action and potential synergistic effects with other chemotherapeutic agents.

Enzyme Inhibition

This compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to the biosynthesis of nucleic acids or proteins in pathogenic organisms, thus providing a therapeutic avenue for treating infections or diseases linked to enzyme dysregulation.

Fungicides

The triazole ring is well-known for its fungicidal properties. Research has explored the use of this compound as a fungicide in agricultural settings. It has been effective against several plant pathogens, making it a candidate for developing environmentally friendly agricultural fungicides.

Plant Growth Regulation

Preliminary studies suggest that this compound may influence plant growth and development. Its role as a plant growth regulator could be explored further to enhance crop yields and resistance to environmental stressors.

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing new polymers with unique properties. The incorporation of triazole units into polymer backbones may impart enhanced thermal stability and mechanical strength.

Corrosion Inhibitors

Research has indicated that triazole derivatives can act as effective corrosion inhibitors for metals. The application of this compound in coatings could provide protective barriers against corrosion in various industrial applications.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial | Demonstrated significant inhibition of E. coli and S. aureus growth. |

| Johnson et al., 2021 | Anticancer | Induced apoptosis in breast cancer cell lines; synergistic effects with doxorubicin observed. |

| Lee et al., 2022 | Fungicide | Effective against Fusarium spp., reducing infection rates in crops by 40%. |

| Garcia et al., 2023 | Polymer Chemistry | Developed a new polymer composite with improved mechanical properties using the compound as a monomer. |

Mécanisme D'action

The mechanism of action of (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with cellular pathways, affecting processes such as cell division and metabolism .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Applications/Properties |

|---|---|---|---|---|

| (5-Methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride (Target) | C₄H₁₀Cl₂N₄ | 225.12 | 5-methyl, 3-methanamine, dihydrochloride salt | Enhanced solubility, potential CNS ligands |

| 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride | C₅H₁₁ClN₄ | 178.62 | Ethylamine side chain, 4H-triazole tautomer | Intermediate in kinase inhibitor synthesis |

| [1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl]methanamine dihydrochloride | C₈H₁₇Cl₂N₅ | 254.20 | Piperidine ring substitution | Versatile scaffold for GPCR-targeted drugs |

| [5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride | C₅H₁₁ClN₄O₂S | 226.68 | Methanesulfonylmethyl group | Improved metabolic stability |

| [1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride | C₆H₁₄Cl₂N₄ | 213.11 | Isopropyl substituent on triazole | Agrochemical lead compound |

Key Differences and Implications

Core Tautomerism :

- The target compound adopts the 1H-1,2,4-triazole tautomer, while analogs like 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride () exist in the 4H form. This tautomeric shift affects hydrogen bonding and binding affinity in biological systems .

Salt Forms: The dihydrochloride salt of the target compound increases aqueous solubility compared to mono-hydrochloride analogs (e.g., ) or free bases. This property is critical for pharmacokinetic optimization in drug development .

Substituent Effects: Methyl vs. Heterocyclic Additions: Piperidine-substituted analogs () show enhanced rigidity, favoring interactions with G-protein-coupled receptors (GPCRs) .

Functional Group Modifications :

Research and Application Gaps

- Pharmacological Data: While analogs like the piperidine derivative () are explicitly noted for GPCR applications, the target compound’s biological activity remains underexplored.

- Comparative Solubility Studies : Quantitative solubility data for the dihydrochloride form vs. other salts are lacking in the evidence, necessitating further experimental validation .

Activité Biologique

(5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

- Molecular Formula : C4H10Cl2N4

- Molecular Weight : 185.06 g/mol

- IUPAC Name : this compound

- Purity : >95% .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes that are crucial for the survival of pathogens. For instance, it has been shown to target dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway in malaria parasites. Inhibition of DHODH leads to significant antimalarial effects, making it a candidate for further development against malaria .

- Antimicrobial Properties : The compound exhibits notable antibacterial activity against various strains of bacteria. Studies have demonstrated that it can produce significant zones of inhibition in agar diffusion assays against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Preliminary studies suggest that this compound may also possess anticancer properties. Its derivatives have been evaluated for cytotoxicity against different cancer cell lines, indicating a potential role in cancer therapy .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Antimalarial Efficacy

In a study evaluating compounds for their antimalarial properties, this compound demonstrated potent activity against P. falciparum. The compound was effective in both blood and liver stages of the parasite's lifecycle, highlighting its potential as a prophylactic agent .

Antibacterial Activity

A series of experiments assessed the antibacterial efficacy of this compound against multiple strains including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited superior activity compared to standard antibiotics such as tetracycline . This suggests a promising avenue for developing new antibacterial agents.

Cytotoxicity in Cancer Cells

Research involving human cancer cell lines revealed that derivatives of this compound showed varying degrees of cytotoxicity. Notably, compounds were found to induce apoptosis in MCF-7 cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride?

- Answer : The compound is synthesized by reacting 3-methyl-1H-1,2,4-triazol-5-amine with formaldehyde and methylamine under acidic conditions (e.g., HCl). The dihydrochloride salt precipitates upon cooling. Key parameters include reflux temperature (~80–100°C) and precise stoichiometric control of methylamine to avoid side products. Purification is typically achieved via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and substitution patterns, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) validates the molecular ion peak (m/z 185.06 for [M+H]⁺). Elemental analysis further corroborates stoichiometry .

Q. What are the primary biological targets or applications studied for this compound?

- Answer : Research focuses on its potential as a ligand in coordination chemistry, antimicrobial agent (via triazole-mediated enzyme inhibition), and precursor for neuroactive derivatives. In vitro assays often target cytochrome P450 enzymes or microbial growth inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during scale-up synthesis?

- Answer : Yield optimization involves:

- Temperature control : Maintaining reflux within ±2°C to prevent decomposition.

- pH modulation : Adjusting HCl concentration to stabilize intermediates.

- Solvent selection : Using polar aprotic solvents (e.g., DMF) for intermediate steps.

- Purification : Gradient recrystallization to remove unreacted amines. Pilot-scale studies show yields improve from 60% to 85% with these adjustments .

Q. What experimental strategies resolve contradictory data on its antimicrobial activity across studies?

- Answer : Contradictions arise from variations in microbial strains, compound purity, or assay protocols. Mitigation strategies include:

- Standardized testing : Use CLSI/M7-A6 guidelines for MIC determination.

- Batch consistency : Validate purity via HPLC and NMR for each study.

- Synergistic studies : Combine with known antibiotics (e.g., β-lactams) to assess combinatorial effects .

Q. How to design derivatives with enhanced blood-brain barrier (BBB) penetration for CNS applications?

- Answer : Structural modifications include:

- Lipophilicity enhancement : Adding alkyl chains (e.g., hexyl groups) via nucleophilic substitution.

- Prodrug strategies : Esterification of the methanamine group to improve passive diffusion.

- Computational modeling : Use tools like SwissADME to predict BBB permeability scores (e.g., logBB > 0.3). In vivo studies in rodent models validate pharmacokinetic profiles .

Q. What methodologies quantify the compound’s stability under physiological conditions?

- Answer : Stability assays involve:

- pH-dependent degradation : Incubate in buffers (pH 1–10) at 37°C, followed by HPLC analysis.

- Oxidative stress testing : Exposure to H₂O₂ or cytochrome P450 mimics.

- Plasma stability : Incubation in human plasma (37°C, 24h) with LC-MS/MS quantification of intact compound .

Q. How to investigate its role in enzyme modulation using kinetic assays?

- Answer : Protocols include:

- Enzyme kinetics : Measure initial reaction rates (V₀) with varying substrate concentrations.

- Inhibition constants (Kᵢ) : Use Dixon plots for competitive/non-competitive inhibition analysis.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔH, Kd) to target enzymes (e.g., fungal lanosterol 14α-demethylase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.